molecular formula C8H14N4O2 B2712744 tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate CAS No. 1247788-39-1

tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B2712744
CAS RN: 1247788-39-1
M. Wt: 198.226
InChI Key: JRPAVIYBSOELDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the CAS Number: 1247788-39-1 . It has a molecular weight of 198.22 and is typically stored at 4°C . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder and is typically stored at 4°C . Its molecular weight is 198.22 .

Scientific Research Applications

X-Ray Structure and DFT Studies of Triazolyl-Indole Derivatives

Triazolyl-indole derivatives, including tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, have been synthesized and studied using X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) analyses. These compounds exhibit significant hydrogen bonding and other non-covalent interactions, contributing to their molecular packing. Their electronic properties, including charge distribution and molecular electrostatic potential, were also investigated to understand their reactivity and potential applications in scientific research (Boraei et al., 2021).

Click Chemistry in Amino Acid Derivatives

The utility of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives in click chemistry has been demonstrated through their reaction with a series of azides to yield N-isoindolinyl-1,2,3-triazolylalanine derivatives. This process highlights the versatility of tert-butyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate in synthesizing novel amino acid derivatives, potentially useful in developing peptidomimetics and other bioactive compounds (Patil & Luzzio, 2017).

Enantioselective Synthesis of β-Analogues of Amino Acids

Research has shown the enantioselective synthesis of β-alanine derivatives using tert-butyl bromoacetate, which can serve as a precursor to this compound. This method involves electrophilic attack and subsequent nitrogen introduction, demonstrating the compound's potential in synthesizing chiral amino acids (Arvanitis et al., 1998).

Antioxidant Properties of Triazol-5-one Derivatives

A study on novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which could be structurally related to this compound, revealed their antioxidant activities. These compounds were assessed for their reducing power, free radical scavenging, and metal chelating activity, indicating their potential utility in scientific research aimed at discovering new antioxidants (Alkan et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

properties

IUPAC Name

tert-butyl 2-(3-amino-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-6(13)4-12-5-10-7(9)11-12/h5H,4H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPAVIYBSOELDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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